1-(2,4-dimethoxyphenyl)-2-phenylethanone
Overview
Description
1-(2,4-Dimethoxyphenyl)-2-phenylethanone is an organic compound with the molecular formula C16H16O3 It is a ketone derivative characterized by the presence of two methoxy groups attached to the benzene ring and a phenyl group attached to the ethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethoxyphenyl)-2-phenylethanone can be synthesized through several methods. One common approach involves the condensation of 2,4-dimethoxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient catalytic processes to enhance yield and reduce reaction time. Catalysts such as Lewis acids (e.g., aluminum chloride) or transition metal complexes can be employed to facilitate the condensation reaction .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethoxyphenyl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or quinones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)-2-phenylethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of dyes and fragrances
Mechanism of Action
The mechanism of action of 1-(2,4-dimethoxyphenyl)-2-phenylethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and the ketone functionality play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-2-phenylethanone
- 1-(2,5-Dimethoxyphenyl)-2-phenylethanone
- 1-(2,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone
Comparison: 1-(2,4-Dimethoxyphenyl)-2-phenylethanone is unique due to the specific positioning of the methoxy groups on the benzene ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, as well as varying biological activities .
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-2-phenylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-18-13-8-9-14(16(11-13)19-2)15(17)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQWTUPLZQFOCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CC2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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